Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine

Übersicht

Beschreibung

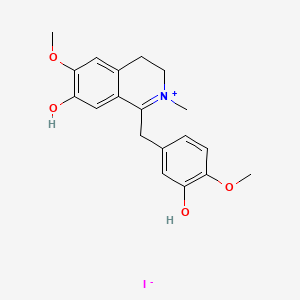

Etravirine, also known as Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used clinically for the treatment of human immunodeficiency virus type 1 (HIV-1) infection .

Synthesis Analysis

The synthesis of Etravirine has been explored in several studies. One method involves a microwave-promoted amination, which significantly reduces the reaction time and improves the overall yield . Another method involves the synthesis of Etravirine via an intermediate 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile .Molecular Structure Analysis

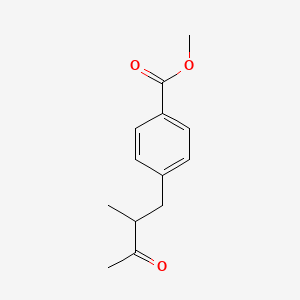

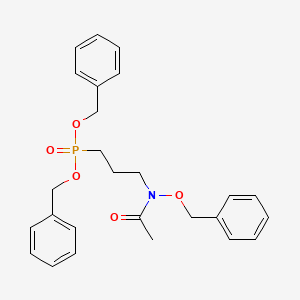

The molecular structure of Etravirine is C20H15BrN6O, with a molecular weight of 435.277 . It is a small molecule with a complex structure that includes a pyrimidine ring .Chemical Reactions Analysis

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma .Physical And Chemical Properties Analysis

Etravirine is a small molecule with a molecular weight of 435.277 . Its chemical formula is C20H15BrN6O . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Imaging Studies

- Synthesis for Imaging Studies : Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine, under the name [77Br]TMC125-R165335 (etravirine), was synthesized for imaging studies by SPECT. The synthesis involved labelling with bromine-77 by electrophilic substitution, followed by HPLC purification (Spiegeleer et al., 2006).

Crystallography and Material Science

- Crystal Structures and Solvates Formation : Research on new solvates and a salt of etravirine revealed insights into its crystal structures, exploring intermolecular interactions and lattice energies. This study is pivotal for understanding the material properties of etravirine (Muresan-Pop et al., 2021).

Improved Synthesis Techniques

- Improvement in Synthesis : An improved synthesis method for etravirine, aimed at overcoming difficulties like poor yield and long reaction times, was developed. This research is crucial for the efficient production of the compound (Joshi et al., 2010).

Biochemical and Pharmacological Research

- Activity Against HIV : Studies on lipophilic halogenated congeners of 2',3'-dideoxypurine nucleosides, including compounds similar to etravirine, showed significant activity against HIV. These studies are essential for understanding the antiviral properties of these compounds (Shirasaka et al., 1990).

Chemical Reactions and Properties

Electrocatalytic Synthesis : Research on the electrocatalytic synthesis of 6-aminonicotinic acid, involving halides similar to those in etravirine, provides insights into the chemical properties and potential applications in synthesis (Gennaro et al., 2004).

Nonaqueous Diazotization : A study on the diazotization of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, which involves processes similar to those used in etravirine synthesis, contributes to our understanding of relevant chemical reactions (Beck et al., 1987).

Phosphorolysis Studies : Investigations on the phosphorolysis of compounds including 5-bromo and 5-chloro analogues offer insights into biochemical pathways and reactions pertinent to etravirine and its analogues (Desgranges et al., 1983).

Activation and Desensitization of Receptors : Research into willardiine derivatives, including 5-bromo analogues, sheds light on the activation and desensitization of specific receptors, which is crucial for understanding the biochemical interactions of etravirine (Patneau et al., 1992).

Safety and Hazards

Etravirine is harmful if swallowed . It may cause long-lasting harmful effects to aquatic life . Common side effects of use include mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . In case of accidental ingestion or exposure, immediate medical attention is advised .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Etravirine prevents the virus from replicating its genetic material, thereby halting the proliferation of the virus .

Pharmacokinetics

It’s known that etravirine is metabolized in the liver, primarily by cyp3a4, cyp2c9, and cyp2c19

Result of Action

The result of Etravirine’s action is the inhibition of HIV-1 replication, which can lead to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .

Action Environment

The action of Etravirine can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can affect its efficacy, as Etravirine is always used in combination with other antiretroviral drugs . Additionally, factors such as the patient’s overall health, co-infections, and adherence to medication can also influence the action and efficacy of Etravirine .

Eigenschaften

IUPAC Name |

4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWTXTHNAPWTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747505 | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine | |

CAS RN |

269055-78-9 | |

| Record name | 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)